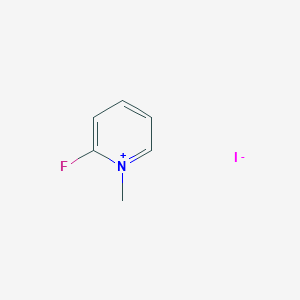

Pyridinium, 2-fluoro-1-methyl-, iodide

Description

Overview of Pyridinium (B92312) Cations in Chemical Research

Pyridinium salts are a significant class of organic compounds characterized by a positively charged pyridinium cation. This cation consists of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, where the nitrogen is quaternized, typically by protonation or alkylation. ontosight.ainih.gov This positive charge imparts unique chemical and physical properties, such as high stability and reactivity, making them valuable in diverse areas of chemical research. ontosight.ai

Structurally, the pyridinium cation is aromatic and isoelectronic with benzene. nih.gov The presence of the electropositive nitrogen atom, however, makes the ring electron-deficient, particularly at the ortho (C2, C6) and para (C4) positions. This electronic feature is central to their reactivity. Pyridinium salts are widely utilized as versatile reagents and intermediates in organic synthesis. rsc.orgresearchgate.net Their applications include serving as catalysts, phase-transfer agents, ionic liquids, and precursors for the synthesis of more complex molecules. ontosight.airsc.org In materials science, pyridinium-based compounds are explored for creating advanced materials like conducting polymers and nanocomposites. ontosight.ai

Significance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a cornerstone strategy in modern medicinal chemistry, agrochemistry, and materials science. Fluorine possesses unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—that significantly alter the physicochemical profile of a molecule. nih.gov

| Property Modified by Fluorination | General Effect on Heterocyclic Compounds |

| Lipophilicity | Generally increases, potentially improving membrane permeability. nih.gov |

| Metabolic Stability | Increases by blocking sites susceptible to metabolic oxidation. |

| Basicity (pKa) | Decreases due to the strong electron-withdrawing inductive effect of fluorine. nih.gov |

| Binding Affinity | Can be enhanced through new electrostatic or hydrogen bonding interactions. |

| Conformation | Can influence molecular shape and preferred conformation. |

Contextualization of Pyridinium, 2-fluoro-1-methyl-, iodide within Pyridinium Chemistry

This compound is a specific example of a functionalized pyridinium salt that combines the structural features of an N-alkylated pyridinium cation with the influential properties of a fluorine substituent. Its structure consists of a pyridine ring methylated at the nitrogen atom (N-1) and substituted with a fluorine atom at the C-2 position, with an iodide anion to balance the charge. nih.gov

This compound is a member of a class of reagents that are highly activated towards nucleophilic aromatic substitution (SNAr). nih.govrsc.org The quaternization of the nitrogen atom makes the pyridine ring highly electron-deficient. This effect is amplified by the strong electron-withdrawing nature of the fluorine atom at the 2-position. Consequently, the C-2 position is exceptionally electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the fluoride (B91410) ion. nih.govacs.org This heightened reactivity makes 2-fluoro-N-methylpyridinium salts valuable intermediates in organic synthesis for introducing the pyridyl moiety into other molecules. Its reactivity is often compared to analogous compounds like 2-chloro-1-methylpyridinium (B1202621) iodide, which is also used as a coupling and dehydrating agent in syntheses, such as in the formation of esters and amides. fishersci.cachemicalbook.com

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 367-06-6 nih.govchemsrc.com |

| Molecular Formula | C₆H₇FIN nih.gov |

| Molecular Weight | 239.03 g/mol nih.gov |

| IUPAC Name | 2-fluoro-1-methylpyridin-1-ium;iodide nih.gov |

| InChIKey | DSXKRMRFCSAUNO-UHFFFAOYSA-M nih.gov |

| Canonical SMILES | C[N+]1=CC=CC=C1F.[I-] nih.gov |

Historical Perspectives on Functionalized Pyridinium Salt Research

The history of pyridinium salts is intrinsically linked to the discovery and study of pyridine itself in the 19th century. ontosight.ai Early research focused on isolating pyridine from natural sources like coal tar and understanding its fundamental properties. The development of synthetic methods for pyridine derivatives paved the way for the systematic study of pyridinium salts.

The first synthesis of a pyridinium salt was recorded in the mid-19th century. ontosight.ai However, it was the advancement of organic synthesis in the 20th century that unlocked their potential. The discovery that pyrylium (B1242799) salts react with primary amines to form pyridinium salts was a significant milestone. nih.govresearchgate.net Research evolved from studying simple pyridinium halides to creating a vast library of functionalized derivatives. ontosight.ai Scientists began to strategically place substituents on the pyridine ring and vary the group on the nitrogen atom to fine-tune the salt's reactivity and properties. This led to the development of pyridinium-based reagents for specific synthetic transformations, such as the photocyclization of pyridinium salts discovered in the 1970s. scilit.com In recent decades, research has focused on using N-functionalized pyridinium salts as precursors for radical-based C-H functionalization reactions and as key components in the synthesis of complex molecules and materials. researchgate.net

Properties

IUPAC Name |

2-fluoro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKRMRFCSAUNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1F.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431861 | |

| Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-06-6 | |

| Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For "Pyridinium, 2-fluoro-1-methyl-, iodide," both ¹H and ¹³C NMR are fundamental for confirming its molecular structure and assessing its purity.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the protons of the pyridinium (B92312) ring and the N-methyl group. Due to the positive charge on the nitrogen atom, the ring protons are expected to be significantly deshielded, appearing at lower fields (higher ppm values) compared to those in neutral pyridine (B92270). pw.edu.pl The formation of the N-methylpyridinium salt leads to a downfield shift for all ring protons. pw.edu.pl The N-methyl protons would present as a singlet, with its chemical shift influenced by the quaternization of the nitrogen atom. pw.edu.pl

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbon atoms of the pyridinium ring are expected to show characteristic chemical shifts, with the carbon atom bearing the fluorine (C2) being directly influenced by the halogen's electronegativity and exhibiting a large ¹JCF coupling constant. thieme-connect.de The quaternization of the nitrogen atom generally causes a downfield shift for the ring carbons. nih.gov The N-methyl carbon will also give a distinct signal. The number of signals in both ¹H and ¹³C NMR spectra helps to confirm the molecular symmetry and the successful synthesis of the target compound. The presence of any impurity would be indicated by additional, unassigned peaks in the spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on related compounds and general principles, as specific experimental data is not readily available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~4.0 - 4.5 (s) | ~45 - 50 |

| H3 | ~8.0 - 8.5 (m) | ~125 - 130 |

| H4 | ~7.8 - 8.2 (m) | ~140 - 145 |

| H5 | ~7.8 - 8.2 (m) | ~130 - 135 |

| H6 | ~8.5 - 9.0 (d) | ~145 - 150 |

| C2 | - | ~155 - 165 (d, ¹JCF) |

Elucidation of Conformational Preferences via NMR

While the pyridinium ring itself is aromatic and planar, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study through-space interactions and potential conformational preferences, particularly if there were flexible substituents. rsc.org For a simple molecule like "this compound," significant conformational isomerism is not expected. However, detailed analysis of coupling constants, particularly long-range couplings, could provide subtle insights into the electronic distribution and preferred orientation of the substituents in solution.

X-ray Diffraction Studies

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of "this compound" is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridinium ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridinium ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-F stretching vibration is expected to appear as a strong band, typically in the 1200-1300 cm⁻¹ range. The vibrations associated with the N-methyl group, including C-H stretching and bending modes, would also be present. The presence of a broad band around 3400 cm⁻¹ could indicate the presence of absorbed water. researchgate.net A comprehensive analysis of the FT-IR spectrum can confirm the presence of the key functional groups and provide information about the molecular structure.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values based on related compounds and general principles, as specific experimental data is not readily available in the cited literature.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (N-CH₃) | 2900 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1650 |

| C-F Stretch | 1200 - 1300 |

| C-H Bending (in-plane and out-of-plane) | 1000 - 1200 and 700 - 900 |

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in elucidating the electronic transitions and photophysical properties of "this compound". These studies reveal the nature of its excited states and their sensitivity to the surrounding solvent medium.

Pyridinium iodides are well-known to exhibit charge-transfer (CT) absorption bands in their electronic spectra. rsc.org This phenomenon arises from the transfer of an electron from the iodide anion (I⁻), which acts as an electron donor, to the pyridinium cation, the electron acceptor, upon absorption of light. youtube.com This transition, often designated as an interionic or contact charge-transfer transition, is a hallmark of ion-pair formation in solution.

In the case of "this compound," the presence of an electron-withdrawing fluorine atom at the 2-position of the pyridinium ring is expected to enhance the electron-accepting ability of the cation. This, in turn, would likely influence the energy and intensity of the charge-transfer band compared to unsubstituted N-methylpyridinium iodide. The position of the CT band is highly sensitive to the solvent environment, as the stability of both the ground and excited states of the ion pair is solvent-dependent. Generally, in less polar solvents, the formation of contact ion pairs is favored, leading to a more prominent CT band. As solvent polarity increases, dissociation into free ions can occur, diminishing the intensity of the CT absorption.

The terms solvatochromism and solvatofluorochromism refer to the change in the position of a compound's absorption and fluorescence spectra, respectively, with a change in the polarity of the solvent. These properties are characteristic of molecules where the electronic charge distribution differs significantly between the ground and excited states.

For "this compound," the charge-transfer band is expected to exhibit negative solvatochromism. This means that an increase in solvent polarity would cause a hypsochromic (blue) shift in the absorption maximum. This behavior is anticipated because the ground state of the ion pair is more polar than the excited state. A more polar solvent will preferentially stabilize the polar ground state, thus increasing the energy gap for the electronic transition. Studies on other donor-π-acceptor type pyridinium dyes have demonstrated this negative solvatochromism, where bathochromic shifts are observed with decreasing solvent dielectric constant. rsc.org

Similarly, the fluorescence spectrum of "this compound," should it be fluorescent, would be expected to display solvatofluorochromism. The nature of this shift (blue or red) would depend on the change in dipole moment upon moving from the emissive excited state to the ground state. For many pyridinium-based dyes, a blue shift in fluorescence is observed with increasing solvent polarity. rsc.org The specific interactions between the fluorophore and solvent molecules, such as hydrogen bonding, can also play a significant role in the observed solvatochromic and solvatofluorochromic shifts. nih.gov

The following table illustrates the expected trend in the charge-transfer absorption maximum for "this compound" in solvents of varying polarity, based on general principles of solvatochromism in pyridinium iodides.

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax of CT Band |

|---|---|---|

| n-Hexane | 1.88 | Red-shifted (longer wavelength) |

| Dichloromethane | 8.93 | Intermediate |

| Acetonitrile | 37.5 | Blue-shifted (shorter wavelength) |

| Water | 80.1 | Further blue-shifted or band disappears due to ion dissociation |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the photophysical behavior of a fluorescent compound.

For "this compound," specific quantum yield and lifetime data are not available in the surveyed literature. However, for related pyridinium derivatives, these values can vary significantly depending on the molecular structure and the solvent environment. For instance, some push-pull pyridinium systems exhibit dual emission, indicating the presence of multiple emissive excited states. rsc.org

The quantum yield is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. The presence of the heavy iodide ion in "this compound" could potentially lead to a lower fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, a non-radiative pathway for the singlet excited state.

The fluorescence lifetime is also sensitive to the molecular environment. Quenching processes, such as interactions with the solvent or other solute molecules, can shorten the fluorescence lifetime. Time-resolved fluorescence spectroscopy would be the primary technique to measure the fluorescence lifetime of this compound.

The following table outlines the key photophysical parameters and the techniques used for their measurement.

| Parameter | Symbol | Description | Measurement Technique |

|---|---|---|---|

| Fluorescence Quantum Yield | ΦF | Efficiency of fluorescence emission. | Comparative method using a standard fluorophore or an integrating sphere. |

| Fluorescence Lifetime | τ | Average time in the excited state. | Time-Correlated Single Photon Counting (TCSPC) or phase-modulation fluorometry. |

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of "this compound" by providing a precise measurement of its mass-to-charge ratio (m/z). Various ionization techniques can be employed for the analysis of pyridinium salts.

For "this compound," which is a pre-charged quaternary ammonium (B1175870) salt, soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. In ESI-MS, the intact pyridinium cation, [C₆H₇FN]⁺, would be readily observed in the positive ion mode. The expected monoisotopic mass of this cation is approximately 112.0563 u. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the cation with high accuracy, providing strong evidence for its structure.

Fast Atom Bombardment (FAB) mass spectrometry has also been used for the analysis of pyridinium salts, though it can sometimes lead to reduction processes. cdnsciencepub.com Tandem mass spectrometry (MS/MS) experiments can provide further structural information. By selecting the parent ion ([C₆H₇FN]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. The fragmentation would likely involve losses of small neutral molecules from the pyridinium ring or the methyl group, and the resulting fragment ions would help to piece together the structure of the original cation. The use of pyridinium salts as ionization enhancers in the mass spectrometric analysis of peptides highlights the stability and favorable ionization characteristics of the pyridinium moiety. researchgate.net

The following table summarizes the expected mass spectral data for the cation of "this compound".

| Ionization Technique | Expected Ion | Calculated Monoisotopic m/z | Information Obtained |

|---|---|---|---|

| Electrospray Ionization (ESI) | [C₆H₇FN]⁺ | 112.0563 | Molecular weight of the cation. |

| High-Resolution Mass Spectrometry (HRMS) | [C₆H₇FN]⁺ | 112.0563 | Precise mass and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragment ions | Dependent on fragmentation pathway | Structural information from fragmentation patterns. |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for the 2-fluoro-1-methylpyridinium cation would focus on determining the system's ground-state energy and electron density, from which numerous properties can be derived.

Geometry optimization is a fundamental DFT procedure used to locate the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. For the 2-fluoro-1-methylpyridinium cation, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com For the 2-fluoro-1-methylpyridinium cation, the electron-withdrawing fluorine atom and the positive charge on the ring are expected to lower the energies of both frontier orbitals.

Table 1: Conceptual Electronic Properties and Their Significance

| Property | Definition | Significance for 2-fluoro-1-methylpyridinium cation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. mdpi.com |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility in polar solvents. |

Specific calculated values for 2-fluoro-1-methylpyridinium iodide are not available in the reviewed literature.

In the solid state and in non-polar solvents, 2-fluoro-1-methylpyridinium iodide exists as an ion pair. DFT can be used to model the non-covalent interactions between the 2-fluoro-1-methylpyridinium cation and the iodide anion. These calculations can predict the optimal distance and geometry of the ion pair.

Studies on the related N-methylpyridinium iodide have shown that the iodide anion is not positioned directly over the center of the pyridinium (B92312) ring but is displaced towards the methyl group. researchgate.net The distances between the iodide anion and the ring atoms are significant, indicating that the interaction is primarily electrostatic, but charge-transfer contributions can also play a role. researchgate.net In the case of the 2-fluoro substituted cation, the fluorine atom would likely influence the positioning of the iodide anion due to electrostatic repulsion and its effect on the charge distribution within the pyridinium ring.

Molecular Orbital Theory and Stability Analysis

Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals that extend over the entire molecule. For the aromatic 2-fluoro-1-methylpyridinium cation, the π-system is of particular interest. The π molecular orbitals are formed from the combination of the p-orbitals on the ring's carbon and nitrogen atoms.

According to Hückel's rule, the pyridinium ring is aromatic, with 6 π-electrons delocalized across the ring, which imparts significant stability. MO theory provides a more detailed picture than simple electron counting, showing the energies and symmetries of the π bonding and antibonding orbitals. The fluorine substituent, being highly electronegative, will perturb the energies and shapes of these molecular orbitals. This perturbation can be analyzed using Perturbation Molecular Orbital (PMO) theory, which explains how substituents affect the electronic structure and reactivity of an aromatic ring. researchgate.net The stability of the cation is a result of the delocalization of the positive charge across the aromatic system, which is influenced by both the methyl and the fluoro substituents.

Conformational Analysis and Rotational Dynamics

Conformational analysis for 2-fluoro-1-methylpyridinium iodide would primarily focus on the rotation of the methyl group around the C-N bond. While the pyridinium ring itself is largely planar and rigid, the methyl group can rotate. Computational methods can determine the potential energy surface for this rotation.

The energy profile would likely show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations relative to the adjacent C-H or C-F bonds of the ring. The height of the energy barrier to rotation would determine the rate of interconversion between conformers at a given temperature. While specific studies on this molecule are lacking, research on substituted N-methyl heterocycles has shown that even seemingly simple rotations can have complex dynamics and be influenced by subtle electronic and steric effects. rsc.org

Modeling of Reaction Mechanisms and Transition States

N-fluoropyridinium salts are well-known electrophilic fluorinating agents. nih.govnih.gov Computational modeling can elucidate the mechanisms of these reactions by identifying the transition states and intermediates involved. For a reaction where 2-fluoro-1-methylpyridinium iodide acts as a reagent, DFT calculations could be used to model the reaction pathway.

For instance, in an electrophilic fluorination reaction, the substrate would attack the fluorine atom of the N-fluoropyridinium cation. Computational modeling would map the energy changes as the substrate approaches the reagent, forming a transition state where the new C-F (or other) bond is partially formed and the N-F bond is partially broken. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Such models are crucial for understanding the reactivity and selectivity of these types of reagents. mdpi.com

Spectroscopic Property Prediction (e.g., IR, UV-Vis, NMR Chemical Shifts)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. These predictions are typically achieved using quantum mechanical calculations, such as Density Functional Theory (DFT), which can provide accurate estimations of various spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. After optimizing the molecular geometry, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum. For the 2-fluoro-1-methylpyridinium cation, these calculations would identify characteristic stretching and bending frequencies, such as the C-F, C-N, C-H, and aromatic C-C bond vibrations.

UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is accomplished using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be correlated with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum, providing insight into the electronic structure and chromophores of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) are predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the presence of an external magnetic field. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane) to yield the chemical shifts, which are highly sensitive to the electronic environment of each atom.

Predicted Spectroscopic Data for 2-fluoro-1-methylpyridinium cation:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-CH₃) | Data not available |

| ¹H (aromatic) | Data not available |

| ¹³C (N-CH₃) | Data not available |

| ¹³C (C-F) | Data not available |

| ¹³C (aromatic) | Data not available |

| ¹⁹F | Data not available |

Note: The actual values would be dependent on the level of theory, basis set, and solvent model used in the calculation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nextmol.com This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

The Hirshfeld surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The dnorm surface reveals regions of close contact between molecules. Red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds or halogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational tool that identifies and characterizes non-covalent interactions (NCIs) in chemical systems. epa.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). By plotting RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, various types of interactions can be visualized as surfaces in real space.

The resulting 3D visualization uses a color code to distinguish between different interaction types:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, often found in sterically hindered regions or within rings. epa.gov

In the context of 2-fluoro-1-methylpyridinium iodide, an RDG analysis would provide a detailed picture of the non-covalent interactions governing the association between the cation and the iodide anion, and between neighboring ion pairs. It would visually confirm the presence and nature of C-H···I and C-H···F hydrogen bonds, as well as weaker van der Waals contacts, contributing to a deeper understanding of the compound's supramolecular assembly.

Applications in Organic Synthesis and Chemical Research

Reagent in Fine Chemical Synthesis

As a specialized pyridinium (B92312) salt, this compound is instrumental in constructing complex molecular architectures, particularly those incorporating fluorine, an element of growing importance in pharmaceuticals and materials science.

Pyridinium, 2-fluoro-1-methyl-, iodide is a precursor for the in-situ generation of a corresponding pyridinium ylide. Pyridinium ylides are potent nucleophiles that readily participate in reactions to form new carbon-carbon bonds. organic-chemistry.org The process typically involves the deprotonation of the N-methyl group by a suitable base, creating a carbanionic species stabilized by the adjacent positively charged nitrogen atom. This ylide can then react with various electrophilic partners, such as activated alkenes or enones, through conjugate addition, leading to the formation of a new C-C bond and a subsequent enolate intermediate which can undergo further cyclization. organic-chemistry.org

The ability to form carbon-carbon bonds makes this compound a key building block in the synthesis of complex organic molecules, especially nitrogen-containing heterocycles. One of the most prominent applications of pyridinium ylides derived from salts like this compound is in cycloaddition reactions. clockss.org These reactions provide a straightforward and efficient pathway to construct bicyclic and polycyclic systems, which form the core of many natural products and biologically active compounds. researchgate.netorganic-chemistry.org The presence of the fluorine atom on the pyridinium ring can also influence the electronic properties and reactivity of the intermediate ylide, offering a route to uniquely substituted complex molecules.

The demand for novel fluorinated compounds in medicinal chemistry and materials science is significant, as the introduction of fluorine can enhance properties like metabolic stability and bioavailability. mdpi.com this compound acts as a valuable precursor for creating more elaborate fluorinated structures. The 2-fluoropyridine (B1216828) core can be incorporated into larger molecules through the reactions of its derived ylide. Furthermore, hypervalent iodine compounds, such as iodonium (B1229267) salts, are recognized as important precursors for radiofluorination, a key process in developing radiotracers for Positron Emission Tomography (PET). nih.gov While this compound is a pyridinium iodide, the principles of using iodine-containing precursors are relevant in the broader context of synthesizing fluorinated molecules for advanced applications. nih.gov The Swarts reaction, involving the heating of an alkyl chloride or bromide with a metallic fluoride (B91410), is a classic method for preparing alkyl fluorides, highlighting the importance of halogen exchange in creating fluorinated compounds. unacademy.com

Role in Pyridinium Ylide Chemistry

The chemistry of this compound is dominated by its ability to generate a pyridinium ylide. This reactive intermediate is a 1,3-dipole, a class of molecules widely used in cycloaddition reactions to build five-membered rings.

The generation of a pyridinium ylide from this compound is typically achieved by treating the salt with a base, such as potassium carbonate or triethylamine. nih.govnih.gov The base abstracts a proton from the N-methyl group, forming the pyridinium ylide. This ylide is a zwitterionic species and acts as a 1,3-dipole. researchgate.net In the presence of a dipolarophile, such as an alkyne or an electron-deficient alkene, the ylide undergoes a [3+2] cycloaddition reaction. nih.govresearchgate.net This reaction is a powerful and atom-economical method for constructing five-membered heterocyclic rings. nih.gov The presence of an electron-withdrawing fluorine atom on the pyridine (B92270) ring can stabilize the ylide, potentially influencing the rate and selectivity of the cycloaddition. nih.gov

A primary application of the [3+2] cycloaddition of pyridinium ylides is the synthesis of the indolizine (B1195054) scaffold, a nitrogen-fused bicyclic heterocycle found in numerous natural products and pharmaceuticals. researchgate.netmdpi.com When a pyridinium ylide generated from a salt like this compound reacts with an alkyne (e.g., dimethyl acetylenedicarboxylate (B1228247) or ethyl propiolate), it forms an initial cycloadduct. clockss.orgnih.gov This intermediate can then aromatize, often through oxidation or elimination, to yield the stable indolizine ring system. zenodo.org This method is highly versatile, allowing for the synthesis of a wide array of substituted indolizines by varying the substituents on both the pyridinium salt and the alkyne dipolarophile. organic-chemistry.org The use of a 2-fluoro-substituted precursor would directly lead to the formation of a fluoro-substituted indolizine, a valuable motif in medicinal chemistry. researchgate.net

Interactive Data Tables

Table 1: Overview of Reactions Involving Pyridinium Ylides

| Reaction Type | Ylide Precursor Class | Reactant | Product Class | Reference |

| [3+2] Cycloaddition | Quaternary Pyridinium Salt | Alkyne | Indolizine | nih.gov |

| [3+2] Cycloaddition | Quaternary Pyridinium Salt | Alkene | Substituted Indolizine/Tetrahydroindolizine | nih.gov |

| Conjugate Addition | Quaternary Pyridinium Salt | Enone | Dihydrofuran | organic-chemistry.org |

| Annulation | Quaternary Pyridinium Salt | gem-Difluoroalkene | Fluoroindolizine | researchgate.net |

Advanced Materials Research

The unique electronic and structural characteristics of pyridinium salts, including 2-fluoro-1-methylpyridinium iodide, make them valuable components in the development of advanced materials.

Use of Pyridinium Iodide in Perovskite Solar Cells for Surface Passivation

In the field of renewable energy, pyridinium iodide (PyI) has been effectively utilized as a surface passivation agent for perovskite solar cells. researchgate.net Perovskite films often contain ionic defects at their surface and grain boundaries, which can impede the efficiency and stability of the solar cells. researchgate.net

Research has shown that treating perovskite films with pyridinium iodide can significantly mitigate these issues. Unlike the Lewis base pyridine (Py), which can only bind to under-coordinated lead ions, the zwitterionic nature of PyI allows it to passivate both negatively charged iodine vacancies and positively charged defects. researchgate.net This dual-action passivation leads to a smoother perovskite surface with fewer defect densities and reduced non-radiative recombination. researchgate.net The result is a notable improvement in solar cell performance, as demonstrated by an increase in the power conversion efficiency (PCE) and a significantly higher open-circuit voltage (VOC). researchgate.net

A comparative study highlighted the superior performance of PyI-treated cells over untreated and pyridine-treated cells.

| Treatment | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) |

| No Treatment | 18.83% | Not specified |

| Pyridine (Py) | 20.37% | Not specified |

| Pyridinium Iodide (PyI) | 21.42% | 1.187 V |

| Data sourced from a study on surface defect passivation in cation-anion-mixed perovskite films. researchgate.net |

This passivation strategy is part of a broader effort in dimensional engineering of perovskite solar cells, where various organic ammonium (B1175870) halides are used to create 2D passivation layers on 3D perovskite structures to enhance performance and stability. nih.govyoutube.com

Design of Fluorous Domains with Perfluoroalkylated Pyridinium Salts

Perfluoroalkylated pyridinium salts are instrumental in the design of materials with fluorous domains—segregated regions rich in fluorine. semanticscholar.org These domains are of growing interest for creating fluorous surfactants, phase-transfer catalysts, and ionic liquids. semanticscholar.orgdigitellinc.com The synthesis of these materials often involves the quaternization of a pyridine derivative with a reagent containing a perfluoroalkyl chain. semanticscholar.orgdigitellinc.com

A study details the synthesis of a series of N-methylpyridinium salts that bear a perfluoroalkylated 1,2,4-oxadiazole (B8745197) or 1,2,4-triazole (B32235) moiety. semanticscholar.org The quaternization is achieved by methylating the respective pyridines with methyl iodide. semanticscholar.org X-ray crystallography of these salts reveals a distinct crystal packing organization where the perfluoroalkyl chains align parallel to each other, creating well-defined fluorous layers that are segregated from the aromatic regions of the molecules. semanticscholar.org This segregation is a characteristic feature of compounds containing perfluoroalkyl chains and is crucial for their function in applications that rely on fluorous-fluorous interactions, such as the sequestration of perfluoroalkyl substances (PFAS). semanticscholar.orgdigitellinc.com

| Compound Type | Synthetic Method | Key Structural Feature |

| Perfluoroalkyl-triazolylpyridine | Ring construction from perfluoroalkylated precursors | Spacer between pyridinium cation and perfluoroalkyl chain |

| Methyl-pyridinium iodide salt | Direct methylation with methyl iodide | Segregation of fluorous and aromatic domains in crystal packing |

| Based on research into the synthesis and characterization of pyridinium salts with perfluoroalkylated azole moieties. semanticscholar.org |

Probes for Chemical Environment Characterization

The sensitivity of the electronic structure of pyridinium salts to their surroundings allows them to be used as molecular probes.

Application as Solvatochromic/Solvatofluorochromic Probes for Solvent Polarity

Certain pyridinium derivatives serve as effective solvatochromic and solvatofluorochromic probes, meaning their absorption or fluorescence spectra change in response to the polarity of the solvent. researchgate.net This property allows for the characterization of solvent polarity, a fundamental parameter influencing chemical reactions and processes. mdpi.com For instance, the dye 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide shows a dramatic dependence of its absorption and fluorescence spectra on solvent polarity, especially in the high-polar range. researchgate.net Parameters such as the ratio of absorption peaks and fluorescence intensity can show a linear dependence on solvent polarity values, making these probes useful for quantitative measurements. researchgate.net While specific studies on 2-fluoro-1-methylpyridinium iodide as a solvatochromic probe are not detailed, the general principle applies to this class of compounds, which can be sensitive to intermolecular interactions with solvent molecules. researchgate.net

Precursor to Reactive Intermediates

Pyridinium salts are widely recognized as valuable precursors for generating reactive radical species under mild conditions. rsc.org The electron-deficient pyridinium ring has a strong tendency to undergo a facile and reversible one-electron transfer from an electron donor, forming stable and often intensely colored radical species. researchgate.net This property makes them useful in a variety of organic transformations. acs.org N-functionalized pyridinium salts, in particular, have been explored as convenient radical precursors that can generate carbon-, nitrogen-, and oxygen-centered radicals upon reductive single-electron transfer. researchgate.netacs.org This process can be initiated by light, heat, or metal catalysis, offering a versatile pathway for constructing new chemical bonds. rsc.org

Catalytic Roles in Organic Transformations (General Pyridinium Context)

The pyridinium scaffold is a key feature in various catalytic systems. researchgate.net Pyridinium salts can act as catalysts in a range of organic reactions, functioning either in solution or under solvent-free conditions. researchgate.net Their catalytic activity often stems from their ability to act as electron acceptors or to generate radical intermediates.

In the realm of photoredox catalysis, pyridinium salts have been employed for the site-selective C–H acylation of pyridine scaffolds. acs.org For example, N-methoxypyridinium and N-aminopyridinium salts can be used to photocatalytically generate methoxy (B1213986) or amidyl radicals, which then abstract a hydrogen atom from an aldehyde to form an acyl radical. acs.org This acyl radical can then add to a pyridinium substrate at a specific position (C2 or C4), demonstrating the role of the pyridinium salt as both a HAT (hydrogen atom transfer) reagent and a substrate. acs.org In other systems, such as N-heterocyclic carbene (NHC) catalysis, pyridinium salts can act as effective oxidants to enable radical-mediated transformations, leading to the synthesis of valuable chiral molecules. nih.gov

| Catalytic System | Role of Pyridinium Salt | Transformation Achieved |

| Photoredox Catalysis | HAT reagent and pyridine surrogate | Site-selective C–H acylation of pyridines |

| NHC Catalysis | Oxidant for SET oxidation | Asymmetric β-pyridylations of enals |

| Examples of the catalytic roles of pyridinium salts in modern organic synthesis. acs.orgnih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more sustainable synthetic pathways to Pyridinium (B92312), 2-fluoro-1-methyl-, iodide and related salts. While traditional syntheses are effective, they often rely on conventional heating and petroleum-based solvents. An emerging paradigm is the use of microwave-assisted synthesis, which has been shown to be more effective than conventional reflux methods for esterification reactions using the related 2-chloro-1-methylpyridinium (B1202621) iodide. mdpi.com The application of microwave irradiation could significantly shorten reaction times and improve energy efficiency in the synthesis of the 2-fluoro analogue.

Furthermore, the principles of green chemistry encourage the replacement of traditional organic solvents with more environmentally benign alternatives. acs.orgarchive.org Future investigations should explore the synthesis of Pyridinium, 2-fluoro-1-methyl-, iodide in green solvents such as polyethylene (B3416737) glycol (PEG), which has proven to be an efficient and reusable medium for reactions involving other pyridinium salts. researchgate.net The development of solvent-free reaction conditions, similar to those developed for the 2-chloro-1-methylpyridinium iodide-mediated Biginelli reaction, represents another promising avenue for enhancing the sustainability of its production. clockss.org

Exploration of New Reactivity Modes and Catalytic Cycles

The primary application of this compound has been as an activating agent and in nucleophilic aromatic substitution (SNAr) reactions. It is notably used to convert alcohols into other functional groups, such as alkyl azides, by activating the hydroxyl group for subsequent nucleophilic attack. iranchembook.irdokumen.pubarchive.org Kinetic studies have delved into its hydrolysis, revealing that the reaction is catalyzed by buffer bases like carboxylates, underscoring its susceptibility to nucleophiles. researchgate.netacs.org

A significant future direction lies in exploring its potential as a catalyst rather than just a stoichiometric reagent. Patents have disclosed the use of the related 2-fluoro-1-methylpyridinium p-toluenesulfonate within catalytic systems for treating bioprosthetic tissues, suggesting that the 2-fluoro-1-methylpyridinium cation could participate in catalytic cycles. patentcut.com Research aimed at designing new catalytic processes where the pyridinium salt is regenerated after facilitating a transformation could unlock novel and efficient synthetic methodologies. This could involve its use as an organocatalyst for group transfer reactions or in phase-transfer catalysis, leveraging its ionic nature.

Advanced Mechanistic Studies using Isotopic Labeling and Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. For this compound, significant insight has already been gained through advanced mechanistic studies involving isotopic labeling. The hydrolysis of the compound has been investigated through proton inventories, which analyze the solvent deuterium (B1214612) kinetic isotope effect. These studies reported a kH/kD value of 2.07, providing detailed information about the nature of the proton transfer in the transition state of the reaction. acs.orgresearchgate.net

While these ground-state mechanistic studies are insightful, the photophysical properties and excited-state reactivity of this compound remain largely unexplored. An important future direction will be the application of ultrafast spectroscopic techniques, such as femtosecond transient absorption or fluorescence up-conversion. nih.gov These methods could be used to investigate the dynamics of photoinduced reactions or to characterize short-lived intermediates that are not observable by conventional means. Such studies, which have been applied to other pyridinium derivatives to reveal complex excited-state deactivation pathways, could uncover novel photoreactivity for the 2-fluoro-1-methylpyridinium cation. nih.gov

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of properties and reaction outcomes. researchgate.netheraproject.com For this compound, this paradigm offers a powerful tool to accelerate its application in synthesis and materials science. ML models can be trained on existing and future experimental data to predict the reactivity of the compound with a wide array of nucleophiles.

A prospective research avenue involves creating a curated dataset of reaction conditions and yields for the SNAr reactions of this compound. This data could be used to train an ML model capable of predicting the optimal conditions for a desired transformation or even forecasting the outcome of reactions with novel, untested substrates. Furthermore, ML is increasingly used in the analysis of data from complex analytical techniques like mass spectrometry. researchgate.net Given that 2-fluoro-1-methylpyridinium salts are used as derivatizing agents to enhance analyte signals in LC-MS, ML could be employed to more accurately identify and quantify the resulting derivatives in complex biological or environmental samples. researchgate.netresearchgate.net

Design of New Functional Materials Incorporating this compound Moieties

The unique properties of the 2-fluoro-1-methylpyridinium cation make it an attractive building block for new functional materials. Its established use as an activating agent for polysaccharide gels to create special-purpose biochemical adsorbents highlights its ability to be incorporated into polymer matrices. acs.orggoogle.com A significant application of the tosylate salt is as a derivatization reagent for analytes in mass spectrometry, where it imparts a permanent positive charge, thereby enhancing detection sensitivity for molecules like alcohol ethoxylates. researchgate.netresearchgate.netacs.org

Future research will focus on the deliberate design of polymers and ionic liquids that contain the this compound moiety as an integral component. For example, incorporating this group into polymer backbones or as a pendant group could yield new materials with applications in:

Anion-exchange membranes: The fixed cationic charge could facilitate anion transport.

Reactive polymers: The fluorine atom serves as a leaving group for post-polymerization modification, allowing the covalent attachment of various functional molecules.

Task-specific ionic liquids: By pairing the 2-fluoro-1-methylpyridinium cation with different anions, novel ionic liquids with tailored properties (e.g., viscosity, conductivity, solvent properties) could be designed. mdpi.com

The data table below summarizes potential functional materials and their prospective applications.

| Material Type | Incorporated Moiety | Potential Application |

| Functionalized Polymer | Pyridinium, 2-fluoro-1-methyl- | Biochemical adsorbents, anion-exchange membranes |

| Derivatized Analyte | Pyridinium, 2-fluoro-1-methyl- | Enhanced detection in mass spectrometry |

| Ionic Liquid | This compound | Green solvent, electrolyte, catalyst medium |

Elucidation of Structure-Reactivity Relationships Through Enhanced Computational Methods

Computational chemistry provides powerful insights into chemical structures and reaction mechanisms that are often inaccessible through experimental means alone. iranchembook.ir While experimental kinetic data exists for the hydrolysis of this compound, detailed computational modeling of its reactivity represents a major frontier for future research. researchgate.netresearchgate.net

Future work should employ high-level computational methods, such as Density Functional Theory (DFT), to model the transition states of its SNAr reactions. Such studies could:

Calculate the activation barriers for reactions with a diverse set of nucleophiles, providing a theoretical basis for the experimentally observed reactivity.

Elucidate the role of the counter-ion (iodide) in the reaction mechanism.

Predict the viability of new, untested reactions, thereby guiding experimental efforts.

Explain the subtle differences in reactivity between 2-fluoro, 2-chloro, and other 2-halo-1-methylpyridinium salts.

By combining computational predictions with experimental validation, a comprehensive model of the structure-reactivity relationship for this class of compounds can be developed, enabling their more rational application in synthesis.

Green Solvents and Solid-State Reactions for Pyridinium Chemistry

The push towards more sustainable chemical practices necessitates the exploration of alternative reaction media. A key future direction is the investigation of reactions involving this compound in green solvents. One innovative approach involves modifying the pyridinium salt itself to act as an ionic liquid, which can then serve as the reaction medium, potentially simplifying product separation and catalyst recycling. mdpi.com This has been explored for the related 2-chloro-1-methylpyridinium iodide by manipulating its anion to create a liquid salt. mdpi.com

Additionally, the use of other recognized green solvents should be systematically investigated. Research into performing reactions in media such as water, supercritical fluids, or bio-derived solvents could drastically reduce the environmental footprint of processes that use this reagent. Solid-state reactions, which eliminate the need for solvents altogether, also present an intriguing possibility for future research, potentially leading to higher efficiency and unique selectivity profiles.

Q & A

Q. What are the established synthetic routes for Pyridinium, 2-fluoro-1-methyl-, iodide, and how can reaction conditions be optimized for higher yields?

Pyridinium salts are typically synthesized via quaternization of pyridine derivatives with alkyl halides. For 2-fluoro-1-methylpyridinium iodide, a two-step approach is common:

Fluorination : Introduce fluorine at the 2-position using agents like Selectfluor or DAST (diethylaminosulfur trifluoride).

Quaternization : React 2-fluoropyridine with methyl iodide under reflux in anhydrous solvents (e.g., acetonitrile or DMF).

Q. Optimization Strategies :

- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 30 minutes vs. 24 hours under conventional heating) .

- Use anhydrous conditions to avoid competing hydrolysis.

- Monitor reaction progress via NMR to confirm fluorination efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : Look for deshielding of the pyridinium ring protons (δ 8.5–9.5 ppm) and the methyl group (δ 4.0–4.5 ppm). The 2-fluoro substituent induces distinct splitting patterns.

- NMR : A singlet near δ -120 ppm confirms the fluorine position .

- IR : Absorbance at ~1640 cm (C=N stretch) and 600–700 cm (C-F stretch).

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 212 (M–I) and fragment peaks corresponding to pyridinium ring cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the α-methyl group in this compound during nucleophilic substitution reactions?

The α-methyl group is highly electrophilic due to the electron-withdrawing effect of the positively charged pyridinium nitrogen. This facilitates nucleophilic attacks (e.g., by hydroxide or amines) via an S2 mechanism . Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

- Steric Hindrance : The 2-fluoro group may slow reactivity compared to non-fluorinated analogs.

- Kinetic Studies : Use stopped-flow techniques to measure rate constants under varying pH and temperature .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

| Solvent | Reported Solubility (mg/mL) | Method Used | Reference |

|---|---|---|---|

| Water | 25–30 | Gravimetric | |

| Ethanol | 15–20 | UV-Vis | |

| DCM | <5 | HPLC |

Q. Resolution Strategies :

- Standardize measurement protocols (e.g., saturation shake-flask method).

- Account for ion-pairing effects in polar solvents using conductivity measurements.

- Validate purity via elemental analysis to rule out impurities affecting solubility .

Q. What experimental designs are recommended for studying the electrochemical behavior of this compound in redox-active applications?

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in 0.1 M TBAP/ACN. Look for reduction peaks near -1.2 V (pyridinium ring) and oxidation peaks influenced by the fluorine substituent.

- Controlled-Potential Electrolysis : Quantify Faradaic efficiency for applications in charge storage or catalysis.

- DFT Calculations : Correlate experimental redox potentials with HOMO/LUMO energies .

Q. How can researchers leverage this compound as a precursor for functionalized heterocycles in medicinal chemistry?

This compound serves as a versatile intermediate:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the 4-position .

- Nucleophilic Aromatic Substitution : Replace iodide with azide or thiol groups for click chemistry applications.

- Biological Testing : Assess derivatives for antitumor activity via MTT assays, noting enhanced cytotoxicity compared to non-fluorinated analogs .

Q. What are the critical considerations for ensuring reproducibility in synthetic protocols involving this compound?

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures.

- QSPR Models : Predict logP and pKa values using software like COSMO-RS.

- Reaction Pathway Analysis : Identify transition states for nucleophilic substitution using Gaussian or ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.